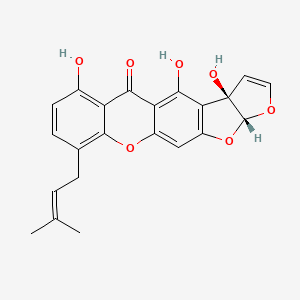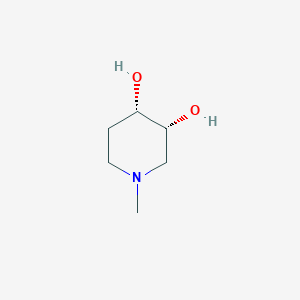![molecular formula C18H17NO6 B14607480 N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid CAS No. 60760-08-9](/img/structure/B14607480.png)
N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid is a compound of interest in organic chemistry and biochemistry. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of 2-phenyl-L-aspartic acid. This compound is often used in peptide synthesis and as a protecting group for amino acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid typically involves the protection of the amino group of 2-phenyl-L-aspartic acid using benzyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Zinc or tin in dilute mineral acid, or sodium sulfide in ammonium hydroxide solution.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Free amines.
Wissenschaftliche Forschungsanwendungen
N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid involves its role as a protecting group. The benzyloxycarbonyl group protects the amino group from reacting with other reagents, allowing selective reactions to occur at other functional groups. The protecting group can be removed under specific conditions, revealing the free amine for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
- N-[(Benzyloxy)carbonyl]-L-proline
- N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine
Uniqueness
N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid is unique due to its specific structure, which combines the benzyloxycarbonyl protecting group with 2-phenyl-L-aspartic acid. This combination allows for selective protection and deprotection of the amino group, making it a valuable tool in peptide synthesis and other organic reactions.
Eigenschaften
CAS-Nummer |
60760-08-9 |
|---|---|
Molekularformel |
C18H17NO6 |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C18H17NO6/c20-15(21)11-18(16(22)23,14-9-5-2-6-10-14)19-17(24)25-12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,24)(H,20,21)(H,22,23)/t18-/m1/s1 |
InChI-Schlüssel |
QPGSDLAEKYUCEF-GOSISDBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N[C@](CC(=O)O)(C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)(C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


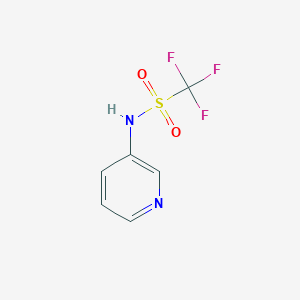
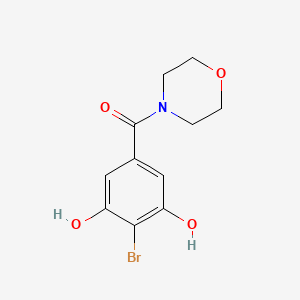
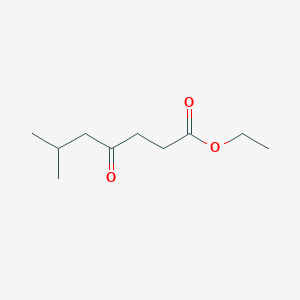
![2-[1-(4-Chlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607417.png)
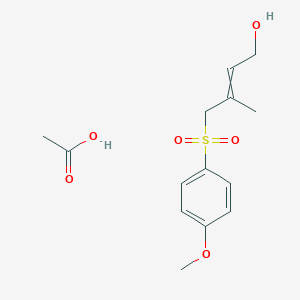
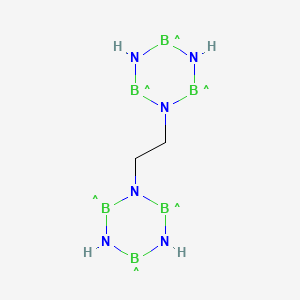
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
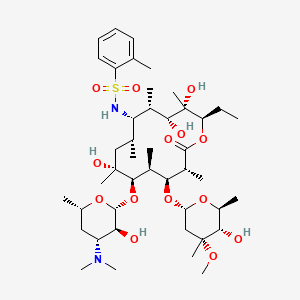
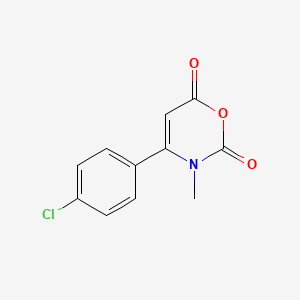
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)

